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CAS No.: 3395-80-0

Cat. No.: B3130034

L J

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(dimethoxymethyl)benzene, also known by its synonym 3-chlorobenzaldehyde
dimethyl acetal, is a versatile synthetic intermediate of significant interest in the fields of
medicinal chemistry, agrochemicals, and materials science. Its utility stems from the presence
of two key functional groups: a chlorinated aromatic ring and a protected aldehyde in the form
of a dimethyl acetal. This unique combination allows for a wide range of chemical
transformations, making it a valuable building block for the synthesis of more complex
molecular architectures. The acetal group serves as a stable protecting group for the aldehyde,
which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality.
The chloro-substituted phenyl ring, in turn, provides a handle for various cross-coupling
reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive
overview of the properties, synthesis, reactivity, and applications of 1-chloro-3-
(dimethoxymethyl)benzene, offering field-proven insights for its effective utilization in
research and development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 1-chloro-3-
(dimethoxymethyl)benzene is essential for its proper handling, storage, and application in
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chemical synthesis. The following table summarizes its key properties.

Property Value Reference
1-chloro-3-

IUPAC Name ] N/A
(dimethoxymethyl)benzene
3-Chlorobenzaldehyde

Synonyms ) [1]
dimethyl acetal

CAS Number 3395-80-0 [2][3]

Molecular Formula CoH11CIO2 [3]

Molecular Weight 186.64 g/mol [3]
Colorless to pale yellow liquid

Appearance ] N/A
(predicted)

- _ 114-115 °C at 19 mmHg (for 4-

Boiling Point ) [4]
chloro isomer)

) 1.128 g/mL at 25 °C (for 4-

Density _ [4]
chloro isomer)

) n20/D 1.508 (for 4-chloro

Refractive Index ) [4]
isomer)

Soluble in common organic
solvents like methanol,
Solubility ethanol, diethyl ether, and N/A

dichloromethane. Insoluble in

water.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 1-chloro-3-

(dimethoxymethyl)benzene. Below is a summary of the expected spectroscopic data based

on its structure and data from analogous compounds.
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Technique

Expected Features

1H NMR

The proton NMR spectrum is expected to show
a singlet for the six methoxy protons (O-CHs)
around 3.3-3.4 ppm. The acetal proton
(CH(OMe)2) should appear as a singlet around
5.3-5.4 ppm. The aromatic protons will appear in
the region of 7.2-7.5 ppm, exhibiting complex
splitting patterns characteristic of a 1,3-

disubstituted benzene ring.

13C NMR

The carbon NMR spectrum will display a signal
for the methoxy carbons around 52-54 ppm.[5]
The acetal carbon is expected to be in the range
of 101-103 ppm. The aromatic carbons will
show six distinct signals in the region of 125-140
ppm, with the carbon bearing the chlorine atom

appearing at a characteristic downfield shift.[5]

[6]

IR Spectroscopy

The infrared spectrum will be characterized by
C-H stretching vibrations of the aromatic ring
and the methyl groups just below and above
3000 cm™1, respectively. Strong C-O stretching
bands for the acetal group are expected in the
1100-1000 cm~1 region. A C-ClI stretching
vibration should be observable in the fingerprint

region, typically around 800-600 cm~1.[7]

Mass Spectrometry

The mass spectrum will show a molecular ion
peak (M*) at m/z 186 and an M+2 peak at m/z
188 with an intensity ratio of approximately 3:1,
which is characteristic of a compound containing
one chlorine atom. Common fragmentation
patterns would include the loss of a methoxy
group (-OCHs) to give a fragment at m/z 155,

and the loss of the entire dimethoxymethyl

group.
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Synthesis

The most common and straightforward method for the synthesis of 1-chloro-3-
(dimethoxymethyl)benzene is the acid-catalyzed acetalization of its parent aldehyde, 3-
chlorobenzaldehyde. This reaction is typically carried out in methanol, which acts as both the
solvent and the reagent, with an acid catalyst.

Experimental Protocol: Synthesis from 3-
Chlorobenzaldehyde

This protocol is adapted from a similar procedure for the synthesis of 3,4-dichlorobenzaldehyde
dimethyl acetal.[8]

Materials:

e 3-Chlorobenzaldehyde

o Methanol (anhydrous)

e Trimethyl orthoformate

o Concentrated Hydrochloric Acid (catalyst)

e Sodium methoxide solution in methanol (for neutralization)
o Diethyl ether

e Anhydrous sodium sulfate

Deionized water

Equipment:

e Round-bottom flask with a magnetic stirrer

e Dropping funnel

e Rotary evaporator
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e Separatory funnel
o Standard glassware for extraction and filtration
Procedure:

o To a stirred suspension of 3-chlorobenzaldehyde in anhydrous methanol in a round-bottom
flask, add trimethyl orthoformate.

o Carefully add a catalytic amount of concentrated hydrochloric acid dropwise to the stirring
mixture at room temperature.

» Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can
be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

e Once the reaction is complete, neutralize the mixture to a pH of 7-8 by the dropwise addition
of a solution of sodium methoxide in methanol.

» Remove the methanol and other volatile components under reduced pressure using a rotary
evaporator.

» Dissolve the resulting residual oil in diethyl ether.

o Transfer the ethereal solution to a separatory funnel and wash it with deionized water until
the aqueous washings are neutral.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate on a
rotary evaporator to yield the crude 1-chloro-3-(dimethoxymethyl)benzene.

e The crude product can be further purified by vacuum distillation to obtain the pure acetal as a
clear oil.
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Figure 1: Workflow for the synthesis of 1-chloro-3-(dimethoxymethyl)benzene.

Reactivity and Synthetic Applications

The reactivity of 1-chloro-3-(dimethoxymethyl)benzene is dominated by its two primary
functional moieties: the acetal and the chlorinated aromatic ring.

Acetal Group Reactivity

The dimethyl acetal group is stable under neutral and basic conditions, making it an excellent
protecting group for the aldehyde functionality. It is, however, readily hydrolyzed back to the
parent 3-chlorobenzaldehyde under aqueous acidic conditions.[6] This allows for the
unmasking of the aldehyde at a later stage in a synthetic sequence, which can then undergo a
variety of reactions such as oxidation, reduction, Wittig reactions, and reductive amination.

Aromatic Ring Reactivity

The chloro-substituted benzene ring can participate in several important transformations:

o Directed Ortho-Lithiation: The acetal group, in conjunction with the chloro substituent, can
direct lithiation to the ortho position (C2). A study on the related 2-(3-chlorophenyl)-1,3-
dioxolane demonstrated that treatment with a strong base like n-butyllithium leads to
deprotonation at the C2 position, generating a potent nucleophile.[6] This lithiated
intermediate can then be quenched with various electrophiles to introduce a wide range of
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substituents at the 2-position of the benzene ring. This strategy provides a powerful method
for the synthesis of trisubstituted benzene derivatives.[6]

Figure 2: Directed ortho-lithiation of 1-chloro-3-(dimethoxymethyl)benzene.

e Cross-Coupling Reactions: The C-Cl bond can be activated for various palladium-catalyzed
cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination
reactions. These reactions are fundamental in modern organic synthesis for the formation of
C-C, C-N, and C-O bonds, enabling the construction of complex molecular frameworks.

e Nucleophilic Aromatic Substitution (SNAr): While the C-CI bond is generally unreactive
towards nucleophiles, SNAr can be achieved under forcing conditions (high temperature and
pressure) or if the ring is further activated with strongly electron-withdrawing groups.

Safety and Handling

A comprehensive understanding of the safety and handling procedures for 1-chloro-3-
(dimethoxymethyl)benzene is paramount for its safe use in a laboratory setting. While a
specific safety data sheet (SDS) for this compound is not readily available, its hazard profile
can be inferred from its precursor, 3-chlorobenzaldehyde, and other related chlorinated
aromatic compounds.[9][10][11]

Potential Hazards:

Skin and Eye Irritation: Likely to be irritating to the skin and eyes upon contact.[9][10]

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[9]

Harmful if Swallowed: Ingestion may be harmful.[10]

Combustible: As an organic liquid, it is expected to be combustible.
Recommended Handling Procedures:
e Work in a well-ventilated fume hood to avoid inhalation of vapors.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves
(e.q., nitrile), safety glasses or goggles, and a lab coat.
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e Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected
area with copious amounts of water.

» Keep away from heat, sparks, and open flames.

e Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention if symptoms persist.[9]

o Skin Contact: Remove contaminated clothing and wash the affected area with soap and
water for at least 15 minutes. Seek medical attention if irritation develops.[9]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

 Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[9]

Conclusion

1-Chloro-3-(dimethoxymethyl)benzene is a valuable and versatile intermediate in organic
synthesis. Its bifunctional nature, combining a protected aldehyde with a reactive chlorinated
aromatic ring, offers a wide array of possibilities for the construction of complex molecules. A
thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will
enable researchers and drug development professionals to effectively harness its synthetic
potential while ensuring its safe handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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